molecular formula C9H16ClNO2 B13695026 N-Boc-1-(chloromethyl)cyclopropanamine

N-Boc-1-(chloromethyl)cyclopropanamine

Cat. No.: B13695026
M. Wt: 205.68 g/mol
InChI Key: JKPGSINFRHFQST-UHFFFAOYSA-N
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Description

N-Boc-1-(chloromethyl)cyclopropanamine is a chemical compound with the molecular formula C_10H_18ClNO_2. It is a derivative of cyclopropanamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group, and a chloromethyl group is attached to the cyclopropane ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-(chloromethyl)cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, solvents, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-(chloromethyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN_3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

Scientific Research Applications

N-Boc-1-(chloromethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as an intermediate in the synthesis of biologically active molecules that can be used in biochemical studies and drug development.

    Medicine: It is involved in the preparation of potential therapeutic agents, particularly those targeting neurological and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-1-(chloromethyl)cyclopropanamine primarily involves its role as an intermediate in chemical reactions. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-1-(chloromethyl)cyclopropanamine is unique due to its balanced reactivity and stability. The chloromethyl group provides sufficient reactivity for substitution reactions while maintaining stability under various conditions. The Boc group offers robust protection for the amine, making it a versatile intermediate in organic synthesis .

Biological Activity

N-Boc-1-(chloromethyl)cyclopropanamine is a chemical compound notable for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, structural features, and implications for drug development based on available research findings.

Structural Overview

This compound is characterized by the following structural components:

  • Boc Group : The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, enhancing stability during chemical transformations.
  • Chloromethyl Group : This substituent is known to participate in nucleophilic substitution reactions, influencing the compound's reactivity and biological interactions.

Biological Activity

The biological activity of this compound can be inferred from studies on structurally related compounds. While specific data on this compound is limited, several key findings from analogous compounds provide insight into its potential pharmacological properties.

Pharmacological Properties

  • Reactivity : The chloromethyl group enhances the compound's ability to undergo nucleophilic substitution reactions, which are critical in drug synthesis and development. This reactivity may facilitate the formation of biologically active derivatives.
  • Cyclopropane Moiety : The cyclopropane ring is known to influence biological activity by altering conformational dynamics and interaction profiles with biological targets. Compounds with cyclopropane structures often exhibit unique pharmacological properties due to their three-membered ring system, which can affect binding affinities and selectivity.
  • Potential Drug Targets : Compounds similar in structure to this compound have been explored for their activity against various targets, including kinases involved in cancer and infectious diseases. For instance, cyclopropylamine analogs have shown promising results as kinase inhibitors, suggesting that this compound may also possess such activities .

Case Study 1: Kinase Inhibition

A study on structurally related cyclopropylamine compounds demonstrated significant inhibitory effects on various kinases associated with disease pathways. For example, certain derivatives exhibited IC50 values in the low nanomolar range against key kinases involved in cancer signaling pathways . This suggests that this compound could similarly interact with these targets.

Compound NameTarget KinaseIC50 Value (nM)
PurfalcaminePfCDPK117
Compound 9jPfGSK3223

Case Study 2: Antimalarial Activity

Research has highlighted the potential of cyclopropyl derivatives in combating malaria by inhibiting specific kinases that regulate parasite life cycles. These findings indicate that this compound may warrant investigation for antimalarial properties due to its structural similarities with effective inhibitors .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

tert-butyl N-[1-(chloromethyl)cyclopropyl]carbamate

InChI

InChI=1S/C9H16ClNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12)

InChI Key

JKPGSINFRHFQST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CCl

Origin of Product

United States

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